N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a complex structure combining a piperidine ring, a fluorobenzoyl group, and a naphthylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 2-fluorobenzoyl chloride and a suitable base, such as triethylamine, to facilitate the reaction.
Attachment of the Naphthylacetamide Moiety: This step involves the reaction of the piperidine intermediate with naphthylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, reduced amides.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.
Chemical Biology: It serves as a tool compound in the study of protein-ligand interactions and the mapping of biological pathways.
Industrial Applications: Its structural features make it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its binding to specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and naphthylacetamide groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding interactions with its molecular targets, potentially enhancing its efficacy and selectivity compared to its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2/c26-23-11-4-3-10-22(23)25(30)28-14-12-18(13-15-28)17-27-24(29)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRGPLAKWDMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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